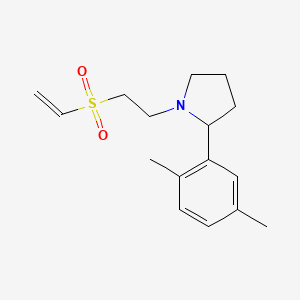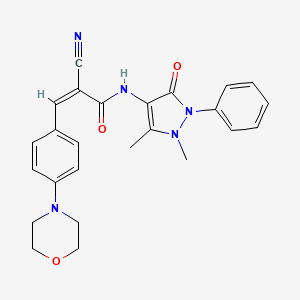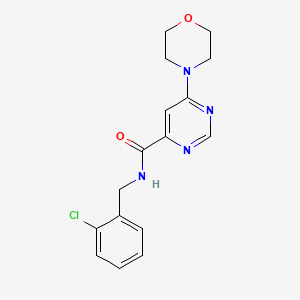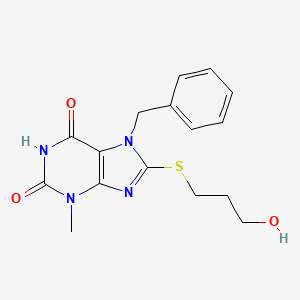![molecular formula C15H8Cl3N3O2 B2376899 4-chloro-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 891131-75-2](/img/structure/B2376899.png)
4-chloro-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-chloro-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide” is a novel chemical compound. It is a derivative of dichlorobenzamide . The molecular formula is C15H8Cl3N3O2.
Synthesis Analysis
The synthesis of dichlorobenzamide derivatives involves reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N,N’-dimethylformamide solution at 60 °C . This process yields a series of dichlorobenzamide derivatives .Wissenschaftliche Forschungsanwendungen
Anticancer Applications
A significant area of application for 1,3,4-oxadiazole derivatives is in cancer therapy. Compounds similar to 4-chloro-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide have been designed and synthesized for their potential as RET kinase inhibitors, which are promising for cancer treatment. For instance, Mei Han et al. (2016) discovered that a series of novel 4-chloro-benzamides derivatives containing substituted five-membered heteroaryl rings, including 1,2,4-oxadiazole, exhibited moderate to high potency in inhibiting RET kinase activity, potentially offering a new pathway for cancer therapy (Han et al., 2016).
Antimycobacterial Activity
Compounds with a core structure similar to the one have also shown promising results against Mycobacterium tuberculosis. For example, Nayak et al. (2016) synthesized and evaluated a series of new N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives for their in vitro antitubercular activities. Their findings revealed that certain derivatives exhibited significant antimycobacterial activity, highlighting the potential of such compounds in the development of new antitubercular drugs (Nayak et al., 2016).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal properties of 1,3,4-oxadiazole derivatives are another area of active research. Kapadiya et al. (2020) synthesized a new series of compounds that demonstrated in vitro antibacterial and antifungal activities against various microorganisms, such as Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans. This suggests the potential utility of such compounds in developing new antimicrobial agents (Kapadiya et al., 2020).
Material Science Applications
Beyond biomedical applications, 1,3,4-oxadiazole derivatives also find applications in material science, particularly in the development of photoluminescent materials. Han et al. (2010) synthesized a series of 1,3,4-oxadiazole derivatives that exhibited strong blue fluorescence emission with good photoluminescence quantum yields, indicating their potential use in optoelectronic devices (Han et al., 2010).
Wirkmechanismus
Target of Action
The primary target of 4-chloro-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide is the Succinate Dehydrogenase (SDH) enzyme . SDH is a key enzyme in the citric acid cycle and the electron transport chain, playing a crucial role in cellular respiration and energy production.
Mode of Action
The compound interacts with its target, the SDH enzyme, by forming hydrogen bonds and pi-pi interactions . This interaction inhibits the activity of the SDH enzyme, disrupting the normal function of the citric acid cycle and the electron transport chain.
Result of Action
The molecular effect of the action of this compound is the inhibition of the SDH enzyme . On a cellular level, this results in a decrease in ATP production, which can affect various cellular processes and potentially lead to cell death.
Eigenschaften
IUPAC Name |
4-chloro-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl3N3O2/c16-9-3-1-8(2-4-9)13(22)19-15-21-20-14(23-15)11-7-10(17)5-6-12(11)18/h1-7H,(H,19,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVZHBWOYPETSF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,4-dimethoxyphenyl)-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2376818.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2376820.png)
![5-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-3-cyclopropyl-1,2,4-thiadiazole](/img/structure/B2376822.png)

![5-Bromo-N-[(E)-3-methylsulfonylprop-2-enyl]-1H-pyrazole-3-carboxamide](/img/structure/B2376827.png)



![[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 4-fluorobenzoate](/img/structure/B2376833.png)


